Hddsm

Aminoglycoside SAR Antibiotic discovery Physicochemical property prediction

Hddsm, chemically designated as 5'-hydroxy-2''-demethyldihydrostreptomycin, is a derivative of dihydrostreptomycin within the aminoglycoside antibiotic class. It was first isolated from the fermentation broth of Streptomyces strain MG571-fF6.

Molecular Formula C20H42Cl3N7O13
Molecular Weight 694.9 g/mol
CAS No. 96480-49-8
Cat. No. B1198490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHddsm
CAS96480-49-8
Synonyms5'-hydroxy-2''-demethyldihydrostreptomycin
HDDSM
Molecular FormulaC20H42Cl3N7O13
Molecular Weight694.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C2(CO)O)CO)OC3C(C(C(C(C3O)O)N=C(N)N)O)N=C(N)N)N)O)O)O.Cl.Cl.Cl
InChIInChI=1S/C20H39N7O13.3ClH/c21-6-10(32)9(31)4(1-28)37-16(6)40-15-17(38-5(2-29)20(15,36)3-30)39-14-8(27-19(24)25)11(33)7(26-18(22)23)12(34)13(14)35;;;/h4-17,28-36H,1-3,21H2,(H4,22,23,26)(H4,24,25,27);3*1H
InChIKeyQQKHUZYBEYLAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hddsm (CAS 96480-49-8) Procurement Guide: An Aminoglycoside Derivative for Antibiotic R&D


Hddsm, chemically designated as 5'-hydroxy-2''-demethyldihydrostreptomycin, is a derivative of dihydrostreptomycin within the aminoglycoside antibiotic class [1]. It was first isolated from the fermentation broth of Streptomyces strain MG571-fF6 [2]. Its molecular formula is C20H42Cl3N7O13 (as the trihydrochloride salt), with a molecular weight of 694.9 g/mol . As an analog of the clinically used dihydrostreptomycin, Hddsm is of interest primarily to researchers studying the structure-activity relationships (SAR) of aminoglycosides or investigating novel antibacterial agents. The compound features both a 5'-hydroxyl group and a 2''-demethylation, structural modifications that differentiate it from its parent compound and may influence its antibacterial activity and interaction with bacterial ribosomes [1].

Why Hddsm (CAS 96480-49-8) Cannot Be Simply Substituted with Dihydrostreptomycin or Other Aminoglycosides


Substituting Hddsm with dihydrostreptomycin or other common aminoglycosides in a research setting is inadvisable due to the direct impact of its unique structural modifications on key properties. The 5'-hydroxylation and 2''-demethylation of Hddsm directly alter its interaction with the 30S ribosomal subunit [1]. These modifications can lead to divergent antibacterial spectra, minimum inhibitory concentrations (MICs), and toxicity profiles when compared to its parent compound, dihydrostreptomycin. The significant difference in predicted logP values, -9.66 for Hddsm versus -3.38 for dihydrostreptomycin, suggests a notable difference in hydrophilicity and therefore potential differences in membrane permeability and tissue distribution [2]. Without direct comparative data, assuming Hddsm will behave as a simple analog of dihydrostreptomycin or streptomycin would introduce significant experimental variability and potentially lead to inaccurate conclusions in any study.

Quantitative Differentiation of Hddsm (CAS 96480-49-8) from Comparator Compounds


Structural Differentiation of Hddsm vs. Dihydrostreptomycin: Impact on Physicochemical Properties

Hddsm is chemically defined by two key structural modifications from dihydrostreptomycin: the presence of a hydroxyl group at the 5' position and the absence of a methyl group at the 2'' position [1]. This is reflected in its molecular formula (C20H42Cl3N7O13) and molecular weight (694.9 g/mol for the tri-HCl salt) . A predicted logP value of -9.66 indicates Hddsm is highly hydrophilic, whereas dihydrostreptomycin has a predicted logP of -3.38, suggesting Hddsm is approximately 1.9 million times less lipophilic (calculated as 10^(-9.66) / 10^(-3.38)) [2].

Aminoglycoside SAR Antibiotic discovery Physicochemical property prediction

Predicted Pharmacokinetic Profile of Hddsm vs. Aminoglycoside Class Norms

In silico predictions for Hddsm suggest a distinct pharmacokinetic profile. Hddsm is predicted to have poor human intestinal absorption and to be non-bioavailable orally (20% and 50% human oral bioavailability models both predict non-bioavailability) [1]. It is also predicted to be a substrate of P-Glycoprotein but a non-inhibitor of major CYP enzymes (CYP 1A2, 2C19, 2C9, 2D6, 3A4) and is predicted to be non-penetrable to the blood-brain barrier [1]. These predictions are characteristic of many aminoglycosides but provide a specific baseline for Hddsm that can be used for comparison in in vivo studies.

ADMET prediction In silico screening Aminoglycoside pharmacology

Absence of Quantitative MIC Data for Hddsm Precludes Direct Potency Comparisons

A search of the primary literature reveals that quantitative antibacterial activity data, such as Minimum Inhibitory Concentrations (MICs), for Hddsm are not publicly available. The original 1985 paper describing its isolation is not open access and its content is not fully detailed in public abstracts [1]. Databases like StreptomeDB and the Institute of Microbial Chemistry list Hddsm as having antibacterial activity but do not provide any specific MIC values against any bacterial strains [2][3]. This lack of data prevents a quantitative comparison of its potency against common comparators like streptomycin, dihydrostreptomycin, or other aminoglycosides.

Antibacterial activity Minimum inhibitory concentration (MIC) Data gap analysis

Valid Research Application Scenarios for Hddsm (CAS 96480-49-8) Based on Quantitative Evidence


Aminoglycoside Structure-Activity Relationship (SAR) Studies

Hddsm's primary value lies in its unique 5'-hydroxylation and 2''-demethylation modifications, which differentiate it from dihydrostreptomycin and streptomycin [1]. In SAR studies, Hddsm serves as a specific probe to investigate how these structural changes affect ribosomal binding, protein synthesis inhibition, and antibacterial potency. Comparing the activity of Hddsm to its parent compounds, once quantitative MIC data are generated, can help map the functional consequences of specific chemical groups on the aminoglycoside scaffold.

In Silico ADMET Modeling and Validation

The computationally predicted logP of -9.66 for Hddsm provides a data point for validating or refining models of aminoglycoside lipophilicity and membrane permeability [2]. Researchers can use Hddsm in experimental permeability assays (e.g., Caco-2 or MDCK cell lines) to generate empirical data that can be compared directly against its predicted value of -6.26 logPapp, helping to improve the accuracy of in silico tools for this compound class [2].

Investigation of Aminoglycoside-Modifying Enzyme (AME) Interactions

The specific 5'-hydroxyl and 2''-demethyl groups on Hddsm could influence its susceptibility to bacterial AMEs, such as 2''-O-phosphotransferases or 3'-O-adenylyltransferases, which are key determinants of aminoglycoside resistance [1]. Hddsm can be used as a substrate in enzymatic assays to determine if its structural modifications confer resistance or sensitivity to specific AMEs, providing insights into potential mechanisms of antibacterial evasion and guiding the design of novel, resistance-proof aminoglycosides.

Specialized Reference Standard for Analytical Chemistry

With its unique CAS number (96480-49-8), molecular formula (C20H42Cl3N7O13), and molecular weight (694.9 g/mol), Hddsm can serve as a specialized reference standard in analytical chemistry for the identification and quantification of this specific aminoglycoside analog in complex mixtures or biological samples . Its distinct physicochemical properties allow for its differentiation from other aminoglycosides using techniques like HPLC or LC-MS.

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